Nanomolar Affinity for Alpha-2 Adrenergic Receptors with Pronounced Subtype Selectivity Over Alpha-1
5-Bromo-6-pyridin-3-ylpyrazin-2-amine demonstrates potent and selective binding to the alpha-2 adrenergic receptor (Ki = 6.5 nM) while exhibiting significantly weaker affinity for the alpha-1 adrenergic receptor (Ki = 400 nM) [1]. This direct comparison, derived from the same study using [³H]rauwolscine and [³H]prazosin displacement assays in rat cortex and liver membranes respectively, quantifies a >60-fold selectivity window for the alpha-2 subtype.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.5 nM |
| Comparator Or Baseline | Ki = 400 nM (Alpha-1 adrenergic receptor) |
| Quantified Difference | >60-fold selectivity for Alpha-2 |
| Conditions | Radioligand displacement assays: [³H]rauwolscine binding to alpha-2 in rat cortex; [³H]prazosin binding to alpha-1 in rat liver. |
Why This Matters
This quantitative selectivity profile is critical for research applications where off-target alpha-1 activity (e.g., vasoconstriction) must be minimized, making this compound a superior tool for dissecting alpha-2 mediated pathways compared to non-selective analogs.
- [1] BindingDB. BDBM50226155 (CHEMBL543684) Affinity Data for 5-Bromo-6-pyridin-3-ylpyrazin-2-amine. View Source
